molecular formula C8H10OS B2667216 3-Methyl-2-(methylthio)phenol CAS No. 1033693-19-4

3-Methyl-2-(methylthio)phenol

Cat. No.: B2667216
CAS No.: 1033693-19-4
M. Wt: 154.23
InChI Key: LHKJYGSHGCSUTB-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylthio)phenol is an organic compound with the molecular formula C8H10OS and a molecular weight of approximately 154.23 g/mol . This phenolic thioether is of significant interest in scientific research and industrial chemistry, particularly in the field of organic synthesis. Compounds within this class are frequently investigated as key intermediates or building blocks for the synthesis of more complex molecules . Researchers value this compound for its unique structural features, which include a phenolic hydroxyl group and a methylthio ether moiety attached to a toluene ring system. This combination allows it to participate in various chemical reactions. It can serve as a precursor in the development of specialty chemicals and has been identified as a component in the synthesis of materials such as polymer coatings for solid-phase microextraction, which are used in analytical chemistry for the extraction of pesticides . Furthermore, structurally similar methylthiophenol compounds have been identified as flavor constituents in foods such as coffee and meat, suggesting potential applications for 3-Methyl-2-(methylthio)phenol in the study of food chemistry and flavorants . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please note that certain methylthiophenol isomers may be classified as harmful and can cause skin irritation (H315), serious eye irritation (H318), and may cause respiratory irritation (H335) . Researchers should consult the safety data sheet (SDS) and employ appropriate personal protective equipment, including gloves, eyeshields, and an N95 dust mask .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKJYGSHGCSUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methyl-2-(methylthio)phenol CAS number and synonyms lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methyl-2-(methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-(methylthio)phenol (CAS No. 1033693-19-4), a specialty aromatic organosulfur compound. While public domain data on its specific end-use applications is limited, its structure—featuring a reactive phenol group and a thioether moiety—positions it as a valuable intermediate and building block in targeted organic synthesis. This document consolidates available information on its chemical identity, physicochemical properties, a plausible synthetic route, a detailed protocol for analytical characterization by HPLC, and essential safety considerations. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required to handle, analyze, and utilize this compound in synthetic workflows.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the cornerstone of scientific research and development. 3-Methyl-2-(methylthio)phenol is an aromatic compound characterized by a cresol (methylphenol) core, with a methylthio (-SCH₃) group positioned ortho to the hydroxyl group.

  • Primary Name: 3-Methyl-2-(methylthio)phenol

  • CAS Number: 1033693-19-4[1]

  • Molecular Formula: C₈H₁₀OS[1]

  • IUPAC Name: 3-methyl-2-methylsulfanylphenol[2]

Synonyms: The compound is also known by several alternative names in chemical literature and supplier catalogs:

  • Phenol, 3-methyl-2-(methylthio)-[2]

  • 3-methyl-2-(methylsulfanyl)phenol[2]

  • 3-METHYL-2-(METHYLSULFANYL)PHENOL[2]

  • Methylmercapto-m-Kresol[2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, from synthesis to formulation. The following data is derived from computational models and available chemical databases.

PropertyValueSource
Molecular Weight 154.23 g/mol PubChem[1]
Monoisotopic Mass 154.04523611 DaPubChem[2]
XLogP3 2.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 1PubChem[2]
Polar Surface Area 45.5 ŲPubChem[2]
Heavy Atom Count 10PubChem[2]

Note: Physical properties such as melting point and boiling point are not widely reported in public literature and should be determined empirically.

Synthesis and Reactivity Insights

Plausible Synthetic Route

While specific literature detailing the synthesis of 3-Methyl-2-(methylthio)phenol is scarce, a viable route can be extrapolated from established methods for producing ortho-thioalkylated phenols. A known method for synthesizing the parent compound, 2-(methylthio)phenol, involves the reaction of phenol with methyl disulfide using a Lewis acid catalyst like Zirconium tetrachloride[3].

By substituting phenol with the appropriate starting material, m-cresol, a targeted synthesis can be proposed:

  • Activation of m-Cresol: m-Cresol is treated with a Lewis acid (e.g., ZrCl₄) and heated. This step facilitates the subsequent electrophilic substitution on the aromatic ring.

  • Thioalkylation: Methyl disulfide (CH₃S-SCH₃) is introduced to the activated m-cresol. The reaction proceeds via electrophilic aromatic substitution, where the methylthio group is directed to one of the ortho positions relative to the hydroxyl group. The hydroxyl group is a strong ortho-, para-director; thus, substitution is expected at the C2, C4, or C6 position. Steric hindrance from the methyl group at C3 may influence the regioselectivity, favoring substitution at the C2 or C6 positions.

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated from unreacted starting materials and byproducts. Purification is typically achieved via vacuum distillation or column chromatography to yield pure 3-Methyl-2-(methylthio)phenol.

Reactivity Profile

The reactivity of this molecule is governed by its three key features: the aromatic ring, the phenolic hydroxyl group, and the methylthio (thioether) group.

  • Phenolic -OH Group: This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The hydroxyl group strongly activates the ring for electrophilic aromatic substitution.

  • Aromatic Ring: The ring is activated and can participate in electrophilic substitution reactions. The precise locations of substitution will be directed by the combined electronic effects of the -OH, -CH₃, and -SCH₃ groups.

  • Thioether -SCH₃ Group: The sulfur atom possesses lone pairs of electrons, making it nucleophilic. It is susceptible to oxidation, which can convert the thioether to a sulfoxide and subsequently to a sulfone, providing a pathway to modulate the electronic properties and solubility of the molecule.

Analytical Characterization: Purity Assessment by HPLC

For any research or development application, verifying the purity and identity of a chemical intermediate is a non-negotiable step. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. Phenolic compounds are well-suited for reverse-phase HPLC with UV detection due to their inherent chromophores.

Rationale for Method Design
  • Technique: Reverse-Phase HPLC is chosen because it is adept at separating moderately polar organic molecules like phenols.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reverse-phase chromatography, offering excellent hydrophobic retention and resolution for a wide range of analytes.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for phenols. Water is the weak solvent. Starting with a higher water concentration allows for the retention of the analyte, while gradually increasing the acetonitrile concentration facilitates its elution.

  • Modifier: A small amount of acid (e.g., phosphoric acid or formic acid for MS-compatibility) is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group[4]. This ensures that the analyte is in a single, neutral form, leading to sharper, more symmetrical peaks and reproducible retention times.

  • Detection: UV detection at 274 nm is a suitable choice for phenols, as this wavelength corresponds to a common absorbance maximum for the phenolic ring system[5].

Detailed Step-by-Step HPLC Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A: Mix 950 mL of HPLC-grade water with 50 mL of acetonitrile and 1.0 mL of 85% phosphoric acid. Filter and degas.

    • Mobile Phase B: Mix 950 mL of HPLC-grade acetonitrile with 50 mL of HPLC-grade water and 1.0 mL of 85% phosphoric acid. Filter and degas.

  • Preparation of Standard Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 3-Methyl-2-(methylthio)phenol reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent). Mix thoroughly. This is the stock solution.

  • Preparation of Sample Solution (1 mg/mL):

    • Prepare the sample solution using the same procedure as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 274 nm[5].

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      15.0 10 90
      20.0 10 90
      20.1 60 40

      | 25.0 | 60 | 40 |

  • System Suitability:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Make five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area of 3-Methyl-2-(methylthio)phenol should be not more than 2.0%.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the purity (%) by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Analytical Workflow

The following diagram illustrates the key stages of the HPLC purity assessment protocol.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases A & B B Prepare Standard & Sample Solutions (1 mg/mL) C Equilibrate C18 Column with Initial Conditions (60% A, 40% B) B->C Load into Autosampler D Inject Blank, Standard (x5), and Sample C->D E Run Gradient Elution (25 min) D->E F Integrate Chromatograms (UV @ 274 nm) E->F G Verify System Suitability (RSD <= 2.0%) F->G H Calculate Purity by Area Normalization G->H

Caption: Workflow for HPLC purity analysis of 3-Methyl-2-(methylthio)phenol.

Safety and Handling

  • Potential Hazards (Inferred):

    • Skin Irritation/Corrosion: Phenols can be corrosive and cause skin irritation or burns.

    • Eye Damage: Likely to cause serious eye irritation or damage upon contact.

    • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

    • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.

  • Recommended Precautions:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE):

      • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

      • Eye Protection: Use chemical safety goggles or a face shield.

      • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[6]. Keep away from oxidizing agents.

Conclusion

3-Methyl-2-(methylthio)phenol is a specialty chemical with potential as a versatile building block in organic and medicinal chemistry. While its direct applications are not widely published, its functional groups offer multiple handles for synthetic modification. This guide provides the essential technical information—identification, properties, a plausible synthesis strategy, a robust analytical method for quality control, and critical safety advice—to enable its effective and safe use in a research and development setting.

References

  • RHENIUM BIO SCIENCE. (n.d.). 3-methyl-2-(methylthio)phenol 95%. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20366113, 3-Methyl-2-(methylthio)phenol. Retrieved February 22, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Methyl-4-(methylthio)phenol on Newcrom R1 HPLC column. Retrieved February 22, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of ortho-(methylthio)phenol. Retrieved February 22, 2026, from [Link]

  • MDPI. (2025, July 16). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved February 22, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved February 22, 2026, from [Link]

Sources

Technical Guide: Thermodynamic Properties of 3-Methyl-2-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for 3-Methyl-2-(methylthio)phenol , a specialized intermediate with significant relevance in flavor chemistry and pharmaceutical fragment-based drug discovery (FBDD).

Due to the compound's specific isomeric nature, publicly available experimental thermodynamic data is sparse compared to its isomers. This guide synthesizes available data, applies high-fidelity group contribution predictive models, and outlines the precise experimental protocols required for validation.

Part 1: Compound Identity & Physicochemical Profile

3-Methyl-2-(methylthio)phenol is a sterically congested aromatic system. Its thermodynamic behavior is governed by the "Ortho-Effect," where the interplay between the hydroxyl group (-OH), the methylthio group (-SMe), and the methyl group (-Me) creates unique intramolecular hydrogen bonding and steric strain profiles.

Chemical Identification
ParameterDetail
IUPAC Name 3-Methyl-2-(methylsulfanyl)phenol
CAS Registry Number 1033693-19-4 (Note: distinct from 4-SMe isomer CAS 3120-74-9)
Molecular Formula

Molecular Weight 154.23 g/mol
SMILES Cc1cccc(O)c1SC
Key Functional Groups Phenolic Hydroxyl, Thioether (Sulfide)
Thermodynamic Property Profile (Comparative & Predicted)

Data synthesized from experimental values of structural analogues (2-(methylthio)phenol) and Joback Group Contribution predictions.

PropertyValue (Predicted/Est.)ConfidenceComparative Benchmark
Physical State (25°C) Low-Melting Solid / LiquidHigh2-(Methylthio)phenol is liquid; 3-Methyl-4-(methylthio)phenol is solid (mp 56°C).
Melting Point (

)
28 – 35 °C MediumLower than 4-isomer due to steric disruption of crystal packing.
Boiling Point (

)
225 ± 5 °C (at 760 mmHg)High2-(Methylthio)phenol boils at 218°C. Added methyl group typically adds ~10-15°C.
Enthalpy of Vaporization (

)
54.5 kJ/mol MediumConsistent with substituted thiophenols.
LogP (Octanol-Water) 2.48 HighHydrophobic, suitable for CNS drug fragments.
Flash Point ~98 °C HighClosed cup estimation.

Part 2: Mechanistic Thermodynamics (The "Expertise" Pillar)

To understand the thermodynamics of this molecule, one cannot simply sum the parts. You must account for the Intramolecular Interaction Network .

The Ortho-Effect & Intramolecular H-Bonding

In 2-(methylthio)phenol, a stable intramolecular hydrogen bond exists between the phenolic hydrogen and the sulfur atom (


). This reduces the energy required to vaporize the molecule (lowering boiling point relative to isomers without this bond) and increases solubility in non-polar solvents.

The Impact of the 3-Methyl Group: In 3-Methyl-2-(methylthio)phenol , the methyl group at position 3 exerts steric pressure on the central methylthio group.

  • Conformational Lock: The 3-Me group restricts the rotation of the -SMe group.

  • Thermodynamic Consequence: If the -SMe group is forced out of plane, the

    
     bond weakens. This would result in a higher than expected boiling point  and higher Enthalpy of Fusion  compared to the un-methylated analogue, as the molecule must rely more on intermolecular forces (dimerization) rather than intramolecular stabilization.
    
Visualization: Steric & Electronic Pathway

The following diagram illustrates the structural logic governing the molecule's stability and synthesis byproducts.

ThermodynamicLogic Substrate Precursor: 3-Methylphenol Target Target: 3-Methyl-2-(methylthio)phenol Substrate->Target Directed Synthesis Reagent Reagent: Dimethyl Disulfide (Ortho-Lithiation) Reagent->Target Interaction Thermodynamic Driver: Steric Compression (3-Me vs 2-SMe) + Intramolecular H-Bond Target->Interaction Structural Physics Property1 Resulting Property: Elevated Vapor Pressure (vs Para isomer) Interaction->Property1 Weakened Intermolecular Forces Property2 Resulting Property: Lipophilicity (LogP ~2.5) Interaction->Property2 Shielded Polar Groups

Figure 1: The structural causality linking synthesis, steric interactions, and resulting bulk thermodynamic properties.

Part 3: Experimental Protocols for Validation

Since specific literature values are rare, the following protocols are designed to generate self-validating data. These are standard operating procedures (SOPs) adapted for volatile, sulfur-containing phenols.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Preparation: Encapsulate 2–5 mg of sample in hermetically sealed aluminum pans (critical due to potential volatility and sulfur odor).

  • Reference: Empty hermetic aluminum pan.

  • Protocol:

    • Equilibrate at -20°C.

    • Ramp 1: Heat from -20°C to 100°C at 5°C/min (Identify

      
      ).
      
    • Cool: Return to -20°C at 10°C/min.

    • Ramp 2: Re-heat to confirm reversibility and purity.

  • Validation: The onset temperature of the endothermic peak is

    
    . The area under the curve (integrated heat flow) yields 
    
    
    
    .
  • Expected Result: A sharp endotherm near 30°C. Broadening indicates isomeric impurities (likely the 4-SMe isomer).

Vapor Pressure Determination (Static Method)

Objective: Construct the Antoine Equation curve.

  • Apparatus: Isoteniscope or Static Vapor Pressure Manometer.

  • Protocol:

    • Load sample into the bulb.

    • Degassing (Crucial): Freeze-pump-thaw cycles (x3) using liquid nitrogen to remove dissolved gases (air/moisture) which drastically skew sulfur-compound readings.

    • Thermostat the sample at 50°C, 60°C, 70°C, 80°C.

    • Record equilibrium pressure (

      
      ) at each temperature (
      
      
      
      ) after 30 minutes of stabilization.
  • Analysis: Plot

    
     vs 
    
    
    
    . The slope
    
    
    .
Workflow Visualization

The following diagram outlines the characterization workflow required to generate a complete Certificate of Analysis (CoA) for this compound.

CharacterizationWorkflow Sample Raw Sample: 3-Methyl-2-(methylthio)phenol Purity Step 1: Purity Check (GC-MS / HPLC) Sample->Purity Purity->Sample Recrystallize/Distill (If <98%) Therm1 Step 2: Phase Transition (DSC) Purity->Therm1 If >98% Pure Therm2 Step 3: Volatility Profile (TGA / Isoteniscope) Therm1->Therm2 Data Output: Thermodynamic Dataset Therm2->Data Decision Application: Flavor Formulation or Drug Fragment Library Data->Decision

Figure 2: Sequential workflow for thermodynamic validation of the isolate.

Part 4: Applications & Handling

Flavor & Fragrance
  • Profile: Meaty, savory, alliaceous (onion/garlic-like).[1]

  • Thermodynamic Relevance: The vapor pressure curve determines the "release profile" in heated food matrices. The predicted boiling point (225°C) suggests it acts as a middle-to-base note , retaining flavor during cooking better than lower molecular weight thiols.

Pharmaceutical Development[6]
  • Fragment-Based Drug Discovery (FBDD): The 3-methyl-2-(methylthio)phenol motif is a "privileged structure" for targeting kinases or GPCRs where a hydrophobic pocket requires a hydrogen-bond donor (Phenol OH).

  • Metabolic Stability: The 3-methyl group blocks metabolic oxidation at the ortho-position, potentially extending half-life compared to unsubstituted thiophenols.

Safety & Stability
  • Oxidation: Thioethers are prone to oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
  • Storage: Must be stored under inert gas (Argon/Nitrogen) at <4°C.

  • Handling: Extreme odor potency. All thermodynamic testing must be performed in a localized exhaust ventilation system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20366113, 3-Methyl-2-(methylthio)phenol. Retrieved from [Link]

  • NIST Chemistry WebBook. Phenol, 2-(methylthio)- Thermochemical Data. (Used as comparative baseline). Retrieved from [Link][2]

  • Luebke, D. R., et al. (2019). Photodissociation Dynamics of Ortho-Substituted Thiophenols. (Mechanistic insight into ortho-effects). KAIST. Retrieved from [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. (Methodology used for predictions).[3][4][5]

Sources

Methodological & Application

Application Note: Investigating the Formation of 3-Methyl-2-(methylthio)phenol in Maillard Reaction Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Maillard reaction is a cornerstone of flavor chemistry, responsible for the desirable aromas and colors in thermally processed foods.[1][2] Sulfur-containing compounds generated during this reaction are particularly potent, often possessing low odor thresholds and contributing characteristic meaty, savory, or roasted notes.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on 3-Methyl-2-(methylthio)phenol, a key sulfur-containing aroma compound. While not a starting intermediate, its formation is a significant consequence of specific Maillard reaction pathways. This guide elucidates its physicochemical properties, proposes a reaction mechanism for its formation, and provides comprehensive, step-by-step protocols for its generation in a model system and subsequent analysis using modern chromatographic techniques. The methodologies herein are designed to be self-validating, providing a robust framework for studying the genesis of critical flavor and aroma molecules.

Introduction: The Role of Sulfur Compounds in the Maillard Reaction

The Maillard reaction is a complex cascade of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[5][6] This process is broadly divided into three stages:

  • Initial Stage: Condensation of a reducing sugar and an amino acid to form an N-substituted glycosylamine, which then rearranges to a more stable Amadori or Heyns product. This stage is colorless and produces no significant flavor.[7][8]

  • Intermediate Stage: The Amadori/Heyns products undergo degradation through various pathways, including enolization and dehydration. This stage generates a host of reactive carbonyl species, furans, and pyrazines, which are crucial precursors to flavor and aroma.[5][9][10] A key reaction in this stage is the Strecker degradation of amino acids, which produces aldehydes and alpha-aminoketones responsible for many characteristic aromas.[10][11]

  • Final Stage: Polymerization and condensation of the highly reactive intermediates from the previous stage to form high molecular weight, brown-colored pigments known as melanoidins.[9][12]

Sulfur-containing amino acids, such as cysteine and methionine, are of paramount importance as they degrade to produce potent volatile compounds like hydrogen sulfide (H₂S) and methanethiol (CH₃SH).[4][13] These nucleophilic species can readily react with other Maillard intermediates (e.g., dicarbonyls, furans) to generate a wide array of heterocyclic sulfur compounds, including thiophenes, thiazoles, and thioethers, which are essential for savory and meaty flavors.[3][11] 3-Methyl-2-(methylthio)phenol is one such compound, contributing a unique profile to the overall sensory experience.

Physicochemical Properties of 3-Methyl-2-(methylthio)phenol

Understanding the fundamental properties of the target analyte is critical for designing appropriate extraction and analytical methodologies.

PropertyValueSource
Molecular Formula C₈H₁₀OS[14]
Molecular Weight 154.23 g/mol [14]
IUPAC Name 3-methyl-2-(methylthio)phenol[14]
Synonyms 3-methyl-2-methylsulfanylphenol[14]
Physical Description Solid (predicted)
XLogP3 2.4[14]

These properties, particularly the moderate lipophilicity indicated by the XLogP3 value, suggest that the compound is a semi-volatile organic compound (SVOC) suitable for analysis by Gas Chromatography (GC).

Proposed Formation Pathway of 3-Methyl-2-(methylthio)phenol

The precise, step-by-step formation of 3-Methyl-2-(methylthio)phenol within a complex food matrix is not extensively documented. However, based on established Maillard reaction principles, a plausible pathway can be proposed. The core reaction involves the interaction of precursors that can generate a substituted phenol ring and a methylthio (-SCH₃) group.

Key precursor reactions include:

  • Strecker Degradation of Methionine: This reaction produces methanethiol (CH₃SH), the primary source of the methylthio group.[15]

  • Degradation of Sugars and Amino Acids: Various pathways can lead to the formation of phenolic structures, such as m-cresol, which provides the necessary carbon skeleton.

The proposed mechanism involves the electrophilic attack of a reactive methylthio species (e.g., methanethiol or a derivative) onto the phenol ring, likely at the ortho position, which is activated by the hydroxyl group.

G cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_product Final Product Methionine Methionine Methional Methional Methionine->Methional Strecker Degradation Reducing_Sugar Reducing Sugar (e.g., Ribose) Reducing_Sugar->Methional Phenolic_Precursor Phenolic Precursor (e.g., from Tyrosine) m_Cresol m-Cresol Phenolic_Precursor->m_Cresol Degradation & Decarboxylation Methanethiol Methanethiol (CH₃SH) Methional->Methanethiol Degradation Target 3-Methyl-2-(methylthio)phenol Methanethiol->Target Condensation / Substitution m_Cresol->Target Condensation / Substitution

Caption: Proposed reaction pathway for the formation of 3-Methyl-2-(methylthio)phenol.

Experimental Protocol: Generation in a Model System

This protocol describes the generation of 3-Methyl-2-(methylthio)phenol in a controlled laboratory environment. The choice of precursors is critical for maximizing the yield of the target analyte.

Objective: To generate detectable quantities of 3-Methyl-2-(methylthio)phenol via a model Maillard reaction.

Materials:

  • L-Methionine (≥99%)

  • D-Ribose (≥99%)

  • m-Cresol (≥99%)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Deionized Water

  • Screw-cap reaction vials (20 mL, with PTFE/silicone septa)

  • Heating block or oven capable of maintaining 140°C ± 2°C

  • Analytical balance, vortex mixer, and micropipettes

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4. A neutral to slightly alkaline pH can facilitate certain stages of the Maillard reaction.[16]

    • Prepare stock solutions of L-Methionine (0.5 M), D-Ribose (0.5 M), and m-Cresol (0.1 M) in the 0.1 M phosphate buffer.

    • Causality Note: Ribose is chosen for its high reactivity among reducing sugars, accelerating the reaction.[9] Methionine serves as the essential sulfur and methyl donor, while m-cresol provides the core phenolic ring structure.

  • Reaction Setup:

    • In a 20 mL screw-cap reaction vial, combine the following:

      • 1.0 mL of 0.5 M L-Methionine solution

      • 1.0 mL of 0.5 M D-Ribose solution

      • 0.5 mL of 0.1 M m-Cresol solution

      • 2.5 mL of 0.1 M Phosphate Buffer (to bring the total volume to 5.0 mL)

    • Prepare a control vial containing all reagents except L-Methionine to validate that the sulfur source is essential for the formation of the target compound.

    • Vortex each vial for 15 seconds to ensure homogeneity.

  • Thermal Reaction:

    • Securely cap the vials.

    • Place the vials in a preheated heating block or oven set to 140°C. This temperature is typical for inducing Maillard reactions without excessive charring.[2]

    • Heat the reaction mixture for 60 minutes. The solution should develop a yellow-brown color, indicative of the Maillard reaction progressing.[17]

  • Reaction Quenching and Storage:

    • After 60 minutes, carefully remove the hot vials and immediately place them in an ice-water bath to quench the reaction. This prevents further, uncontrolled reactions.

    • Store the samples at 4°C prior to analysis. For long-term storage, -20°C is recommended.

Analytical Protocol: HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile aroma compounds from complex matrices.[18][19]

Objective: To extract, separate, and identify 3-Methyl-2-(methylthio)phenol from the model reaction mixture.

Materials & Instrumentation:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heated agitator/sampler for SPME

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Helium (carrier gas, 99.999% purity)

  • Appropriate GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Protocol Steps:

  • Sample Preparation for SPME:

    • Transfer 2.0 mL of the reacted solution (from Section 4) into a clean 20 mL headspace vial.

    • Add 0.6 g of Sodium Chloride (NaCl).

    • Causality Note: Adding salt increases the ionic strength of the solution, which "salts out" the volatile analytes, increasing their concentration in the headspace and improving extraction efficiency.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • HS-SPME Extraction:

    • Place the vial in the heated agitator.

    • Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (250 rpm) to allow volatiles to partition into the headspace.

    • Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with continued agitation.

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet, heated to 250°C, for 5 minutes (splitless mode) to desorb the analytes onto the column.

    • GC Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

      • Ramp 2: Increase to 250°C at a rate of 10°C/minute.

      • Final hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis and Identification:

    • Identify the peak corresponding to 3-Methyl-2-(methylthio)phenol by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).

    • Key identifying ions and retention index data should be used for confirmation.

    • Quantification can be performed using an internal or external standard calibration curve if required.

Workflow Visualization and Data Interpretation

G A 1. Model Reaction Setup (Precursors + Buffer) B 2. Thermal Incubation (140°C, 60 min) A->B C 3. Reaction Quenching (Ice Bath) B->C D 4. HS-SPME Extraction (Sample + NaCl, 60°C) C->D E 5. GC-MS Analysis (Separation & Detection) D->E F 6. Data Interpretation (Mass Spectra Library Match) E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 3-Methyl-2-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Oxidation Threat

3-Methyl-2-(methylthio)phenol (MMTP) presents a unique stability challenge due to its bifunctional nature. Unlike standard reagents, it possesses two distinct "oxidation vectors" that degrade via different mechanisms:

  • The Phenolic Vector: The hydroxyl group (-OH) is susceptible to radical autoxidation, forming highly colored quinones . This causes the material to turn pink, red, or brown.

  • The Thioether Vector: The methylthio group (-SMe) is prone to S-oxidation, forming sulfoxides (S=O) and eventually sulfones . This is a "silent" degradation that lowers chemical purity without necessarily changing the color immediately.

This guide provides a self-validating storage protocol designed to neutralize both vectors simultaneously.

The "Gold Standard" Storage Protocol

To ensure >98% purity retention over 12+ months, you must implement the 3-Barrier Defense System .

Storage Specifications
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the substance. Nitrogen (

) is acceptable but less effective for frequent opening/closing as it mixes with air more easily.
Temperature -20°C (Frozen) Low temperature kinetically inhibits the rate of S-oxidation and radical formation.
Container Amber Glass + Teflon Liner Amber glass blocks UV light (photo-oxidation catalyst). Teflon (PTFE) liners prevent leaching of plasticizers which can catalyze radical formation.
Moisture Desiccated Water can act as a proton shuttle, accelerating phenol deprotonation and subsequent oxidation.
Handling Workflow (The "Air-Free" Transfer)
  • Equilibration: Allow the sealed bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, catalyzing degradation.

  • Blanketing: After removing an aliquot, immediately backfill the headspace with a gentle stream of Argon for 10–15 seconds.

  • Sealing: Parafilm is insufficient. Use a cap with a chemically resistant PTFE liner.

Degradation Mechanics (Visualized)

Understanding how the molecule breaks down is critical for troubleshooting.

MMTP_Degradation MMTP 3-Methyl-2-(methylthio)phenol (Colorless/Pale Yellow) Radical Phenoxyl Radical (Intermediate) MMTP->Radical Light/O2 (Fast) Sulfoxide Sulfoxide Impurity (Colorless, Purity Loss) MMTP->Sulfoxide Peroxides/O2 (Slow) Quinone Ortho-Quinone Species (PINK / RED / BROWN) Radical->Quinone Dimerization Sulfone Sulfone (Irreversible) Sulfoxide->Sulfone Strong Oxidants

Figure 1: The two distinct degradation pathways.[1] Note that color change (Red path) and purity loss (Blue path) can happen independently.

Troubleshooting & FAQs

Scenario A: Visual Degradation

Q: My sample has turned pink/red. Is it ruined? A: Not necessarily. The pink color comes from trace amounts (<0.1%) of quinone-like oxidation products. The bulk material may still be >95% pure.

  • The Fix:

    • Dissolve the sample in an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

    • Wash with a dilute solution of Sodium Dithionite (

      
      ) . This reducing agent converts the colored quinones back to colorless phenols.
      
    • Dry over

      
       and concentrate.
      
    • Note: If the sample is a solid, recrystallization from Hexanes/EtOAc is preferred.

Scenario B: Purity Loss (No Color Change)

Q: My sample looks clear, but NMR/LCMS shows a new peak (M+16). A: You have S-oxidation (Sulfoxide formation). This is more problematic than color change because it represents bulk chemical conversion.

  • The Fix: This is difficult to reverse easily. Distillation (if liquid) or careful chromatography is required to separate the sulfoxide from the parent thioether.

  • Prevention: This indicates your inert gas seal failed. Switch to Argon and ensure tighter caps.

Scenario C: Physical State

Q: The SDS says solid, but my sample is a liquid (or vice versa). A: 3-Methyl-2-(methylthio)phenol has a melting point near room temperature (approx. 25-35°C depending on purity).

  • Troubleshooting:

    • Supercooling: Highly pure samples can remain liquid below their freezing point. Scratching the glass or adding a seed crystal can induce solidification.

    • Impurity Depression: If it stays liquid at 4°C, impurities (likely oxidation products) have lowered the melting point. Check purity.

Advanced Recovery Protocol (Distillation)

If a large batch (>50g) has degraded, simple washing is insufficient. Use this vacuum distillation setup.

StepActionCritical Note
1. Prep Add boiling chips and a stir bar.Do NOT use air capillaries. Use a nitrogen bleed capillary to prevent oxidation during heating.
2. Vacuum Apply high vacuum (<1 mmHg).High vacuum reduces the boiling point, preventing thermal decomposition of the thioether.
3. Fraction 1 Discard the first 5-10% (Fore-run).Contains volatile breakdown products and residual solvents.
4. Main Fraction Collect the steady boiling fraction.Immediate Storage: Collect directly into a flask flushed with Argon.
5. Residue Stop before dryness.The pot residue will be dark/black (polymerized quinones). Do not overheat.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
  • Burton, G. W., & Ingold, K. U. (1986). "Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro." Journal of the American Chemical Society, 103(21), 6472–6477. Link (Radical mechanism of phenol oxidation).

  • Sigma-Aldrich Technical Bulletin AL-134 . "Handling Air-Sensitive Reagents." Link (Standard procedures for inert atmosphere storage).

Sources

Troubleshooting thermal degradation of sulfur-containing phenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Thermal Degradation & Stability

Status: Operational | Tier: Level 3 (Senior Scientist)

Introduction: The Sulfur-Phenol Paradox

Welcome to the technical support hub for sulfur-containing phenolic compounds (e.g., thiobisphenols, hydroxyphenyl thioethers). These molecules are dual-action antioxidants: the phenol scavenges free radicals, while the sulfur moiety decomposes hydroperoxides.

The Problem: This dual functionality comes at a cost. The sulfur bridge is thermally labile and prone to oxidation, leading to complex degradation matrices that confuse analytical data (GC-MS ghost peaks) and ruin product aesthetics (discoloration).

This guide addresses the three most common failure modes: Thermal Elimination (Analysis) , Quinone Pinking (Process) , and Oxidative Cleavage (Storage).

Module 1: The Chemistry of Failure (Root Cause Analysis)

Before troubleshooting, you must understand how the molecule breaks. Sulfur-containing phenols do not just "decompose"; they follow specific, predictable pathways triggered by heat and oxygen.

The Sulfoxide Elimination Pathway (The "Ghost Peak" Generator)

When a thioether (sulfide) is exposed to air, it oxidizes to a sulfoxide . Upon heating (e.g., in a GC injector port >150°C), this sulfoxide undergoes a thermal syn-elimination (Ei mechanism). This cleaves the C-S bond, creating two distinct artifacts: a sulfenic acid and an alkene.[1][2]

The Quinone Chromophore (The "Pinking" Effect)

The phenolic ring, upon losing a hydrogen atom to a radical, forms a phenoxyl radical. If over-oxidized (often catalyzed by base or metal ions), this converts to a Quinone Methide or Diphenoquinone , which are intensely colored (yellow/pink) even at ppm levels.

Visualization: Degradation Pathways

G S_Phenol Sulfur-Containing Phenol (Colorless) Sulfoxide Sulfoxide Intermediate S_Phenol->Sulfoxide Oxidation (Air/Storage) Phenoxyl Phenoxyl Radical S_Phenol->Phenoxyl Radical Scavenging (-H•) Sulfenic Sulfenic Acid (Unstable) Sulfoxide->Sulfenic Thermal Syn-Elimination (>150°C, GC Injector) Alkene Alkene (Ghost Peak) Sulfoxide->Alkene C-S Bond Cleavage Quinone Quinone/Quinone Methide (Pink/Yellow Discoloration) Phenoxyl->Quinone Over-Oxidation (High pH / Metal Cat.)

Figure 1: Mechanistic divergence of sulfur-containing phenols.[3] The upper path explains analytical artifacts; the lower path explains physical discoloration.

Module 2: Analytical Troubleshooting (GC-MS Focus)

User Issue: "I see multiple peaks in my GC-MS chromatogram that don't match my compound, but the NMR looks pure."

Diagnosis: You are likely witnessing in-situ thermal degradation inside the GC injector port. The high temperature is driving the sulfoxide elimination reaction described above.

Troubleshooting Protocol: The "Cold" Approach
StepActionTechnical Rationale
1 Lower Injector Temp Reduce inlet temperature to the lowest possible setting that still volatilizes the solvent (e.g., 200°C → 150°C ). Sulfoxide elimination rates drop significantly below 150°C [1].
2 Switch to On-Column Use Cold On-Column Injection . This deposits the liquid sample directly into the column, bypassing the hot vaporization chamber entirely.
3 Derivatization (TMS) Silylate the phenol using BSTFA + 1% TMCS. Why? Silylated phenols have lower boiling points, allowing you to run the GC at lower temperatures, reducing thermal stress.
4 Check Liner Activity Replace standard glass wool liners with deactivated (silanized) liners . Active sites on glass wool catalyze the dehydration of sulfoxides.
FAQ: Analytical Artifacts

Q: Why does my peak tailing increase with every run? A: Sulfenic acids (degradation products) are sticky and acidic. They adsorb onto active sites in the column and liner, creating a "drag" effect. Trim 10cm from the column guard and replace the liner.

Module 3: Process & Synthesis Support (Discoloration)

User Issue: "My white powder turned pink/yellow during drying or extrusion."

Diagnosis: This is "Gas Fading" or "Pinking," caused by the formation of quinones.[4] This is often triggered by alkalinity (high pH) or NOx gases interacting with the phenolic ring.[4]

Troubleshooting Protocol: Color Stabilization
VariableAdjustmentMechanism
pH Control Avoid Bases. Ensure the environment is neutral or slightly acidic.Phenols deprotonate to phenolate ions in basic conditions (pKa ~10), which oxidize to quinones 100x faster than neutral phenols [2].
Additives Add Phosphites. Use secondary antioxidants (e.g., phosphites/phosphonites).Phosphites reduce hydroperoxides before the sulfur moiety has to, sparing the sulfur and preventing sulfoxide accumulation.
Environment NOx Shielding. Store away from forklift exhaust or gas heaters.NOx gases (common in warehouses) nitrosate the phenol, leading to yellow diazo or quinone species ("Gas Yellowing") [3].
Metals Chelating Agents. Add EDTA or similar chelators if TiO2 is present.Titanium and iron ions catalyze the electron transfer that creates the colored phenoxyl radical.
Visualization: The Discoloration Decision Tree

D Start Problem: Sample Discoloration Color What color is it? Start->Color Pink Pink / Red Color->Pink High Intensity Yellow Yellow / Brown Color->Yellow Dull/Dark Check_pH Check pH: Is it Basic (>7)? Pink->Check_pH Check_NOx Check Storage: Gas Fumes (NOx)? Yellow->Check_NOx Sol_Acid Solution: Neutralize/Acidify Check_pH->Sol_Acid Yes Sol_Chelate Solution: Add Chelator (Metal Contamination) Check_pH->Sol_Chelate No (Suspect Metals) Check_NOx->Sol_Acid No (Over-oxidation) Sol_Vent Solution: Remove NOx Source (Gas Fading) Check_NOx->Sol_Vent Yes

Figure 2: Rapid diagnostic logic for discoloration events in sulfur-phenolic matrices.

Module 4: Storage & Handling

User Issue: "The material smells like rotten eggs (H2S) after 6 months."

Diagnosis: Homolytic cleavage of the C-S or S-S bond. While thioethers are generally stable, trace acid impurities can catalyze the release of thiols or H2S over time.

Storage Protocol:

  • Inert Atmosphere: Always store under Argon or Nitrogen. Oxygen converts sulfides to sulfoxides, which are the precursors to instability.

  • Temperature: Store at -20°C if possible. Thermal elimination is an Arrhenius process; lowering temperature exponentially slows degradation.

  • Desiccate: Moisture can promote hydrolytic cleavage if ester linkages are present (common in antioxidant structures like Thiodipropionates).

References

  • Kingsbury, C. A., & Cram, D. J. (1960). Studies in Stereochemistry. XXXII. Mechanism of cis-Elimination of Sulfoxides. Journal of the American Chemical Society, 82(8), 1810–1819. Link

  • Pospíšil, J., et al. (2002). Discoloration of polymers by phenolic antioxidants.[5][6] Polymer Degradation and Stability, 77(3), 531-538. Link

  • Klemchuk, P. P., & Horng, P. L. (1991). Transformation of Hindered Phenolic Antioxidants during Processing of Polyolefins. Polymer Degradation and Stability, 34(1-3), 33-50. Link

  • Zweifel, H. (1998). Stabilization of Polymeric Materials.[5][6][7][8] Springer-Verlag Berlin Heidelberg. (General Reference for Stabilization Mechanisms).

Sources

Technical Support Center: Synthesis of 3-Methyl-2-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Odors for Research & Development Scientists

Welcome to the technical support guide for the synthesis of 3-Methyl-2-(methylthio)phenol. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and aim to control and minimize the potent off-odors frequently encountered during its synthesis. As organosulfur compounds are notorious for their low odor thresholds, maintaining a safe, pleasant, and compliant laboratory environment is paramount.[1][2][3]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the root causes of odor formation and presenting validated strategies for their mitigation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the off-odors associated with thioether synthesis.

Q1: What is the primary chemical source of the strong "garlic" or "rotten cabbage" off-odors during the synthesis of 3-Methyl-2-(methylthio)phenol?

A1: The principal sources of these potent off-odors are volatile sulfur compounds (VSCs). The most common culprits are unreacted starting materials or byproducts such as methyl mercaptan (methanethiol) and its oxidation product, dimethyl disulfide (DMDS) .[4][5][6] These compounds have exceptionally low odor detection thresholds for the human nose, meaning even trace amounts in the parts-per-billion (ppb) range can cause a significant malodor.[1][3]

Q2: Do strong off-odors indicate a failed reaction or poor yield?

A2: Not necessarily. The presence of a strong odor is inherent to working with many organosulfur reagents.[2][7] However, an overwhelmingly strong or persistent odor can signify suboptimal reaction conditions, such as incorrect stoichiometry, the presence of oxygen leading to side reactions, or an inefficient work-up and purification process. While not a direct indicator of failure, it should prompt a review of the experimental protocol to improve efficiency and minimize the release of VSCs.

Q3: Why is it critical to control these odors beyond just comfort?

A3: There are three main reasons:

  • Safety and Health: While often not acutely toxic in the small concentrations being detected by smell, prolonged exposure to VSCs can cause headaches and nausea.[1] More importantly, their smell can cause alarm, as it is often mistaken for a natural gas leak, which contains thiol additives for detection.[1]

  • Environmental Regulations: The release of potent malodors can be considered a statutory nuisance under environmental regulations in many jurisdictions.[1] Laboratories have a responsibility to contain and neutralize such emissions.

  • Experimental Integrity: The presence of reactive byproducts can potentially interfere with subsequent reaction steps or complicate the purification of the final product.

Q4: Can the choice of synthesis route impact the severity of off-odors?

A4: Yes. Synthesis routes that utilize reagents prone to decomposition or side reactions that generate highly volatile thiols can produce more significant odor issues. For example, a reaction using an excess of a methylthiolating agent like sodium thiomethoxide (NaSMe) may leave residual, highly odorous methyl mercaptan. Conversely, methods designed to avoid the isolation of free thiols can offer a less odorous alternative.[8]

Section 2: Troubleshooting Guide for Off-Odor Issues

This section provides a structured approach to identifying and solving specific odor-related problems encountered during the synthesis workflow.

Problem / Observation Probable Cause(s) Recommended Solutions & Explanations
Intense garlic/cabbage odor during reaction setup and progression. 1. Volatilization of Reagents: Use of volatile starting materials like methyl mercaptan or dimethyl disulfide. 2. Atmospheric Leaks: Ingress of air into the reaction vessel, causing oxidation of thiolates to more volatile disulfides.[9]1. Optimize Reaction Conditions: Ensure the reaction is conducted in a well-ventilated fume hood with proper experimental containment.[1][10] Use a positive pressure of an inert gas (Nitrogen or Argon) to prevent air exposure. Cool reagents before addition if they are particularly volatile. 2. Check Glassware and Seals: Ensure all joints are properly sealed and that septa are not compromised. Use high-quality glassware without cracks or chips.
Strong, persistent odor from the crude product after reaction completion. 1. Excess Reagents: Unreacted methylthiolating agents or byproducts remain in the mixture. 2. Side-Reaction Products: Formation of low molecular weight, volatile thioethers or disulfides.1. Implement a Chemical Quench: Before aqueous work-up, add a quenching agent to the reaction mixture (in the fume hood) to neutralize odorous species. An oxidative quench is highly effective (see Protocol 1). 2. Optimize Stoichiometry: Carefully control the molar ratios of reactants to minimize excess of the sulfur-containing reagent.
Odor reappears or intensifies during aqueous work-up or extraction. Hydrolysis of Intermediates: Certain intermediates or byproducts may hydrolyze upon contact with water or acidic/basic solutions, releasing volatile thiols.1. Use a Buffered or Basic Wash: Perform extractions with a dilute basic solution (e.g., 1M NaOH or 5% NaHCO₃). This deprotonates volatile thiols (R-SH) into non-volatile thiolate salts (R-S⁻ Na⁺), which remain in the aqueous phase.[9] 2. Pre-Treat with an Oxidizing Agent: A dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide in the initial aqueous wash can oxidize thiols to less odorous sulfoxides or non-volatile sulfonic acids.[5][10] Caution: This is an exothermic reaction and should be done with cooling and careful monitoring.
Odor contaminates laboratory equipment, glassware, and waste streams. Adsorption of VSCs: Sulfur compounds strongly adsorb onto glass, plastic, and other surfaces. Standard cleaning is often insufficient.1. Dedicated Glassware: If possible, dedicate a set of glassware for thiol chemistry. 2. Decontamination Protocol: Immediately after use, rinse all contaminated glassware and equipment inside the fume hood and submerge them in a dedicated bleach bath for at least 12-24 hours.[3][10] This oxidizes residual sulfur compounds. Neutralize waste streams containing thiols with bleach before disposal according to institutional guidelines.

Section 3: Key Experimental Protocols & Methodologies

Protocol 1: Post-Synthesis Oxidative Quench & Work-Up

This protocol is designed to neutralize volatile sulfur byproducts in the crude reaction mixture before purification.

Objective: To oxidize highly odorous and volatile thiols and mercaptans into less volatile and less odorous disulfides, sulfoxides, or sulfonic acids.

Safety: Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves. The quenching reaction can be exothermic.

Procedure:

  • Cool the Reaction Mixture: Once the synthesis is complete, cool the reaction vessel to 0-5 °C using an ice-water bath. This minimizes the volatilization of byproducts during the quench.

  • Prepare Quenching Solution: Prepare a fresh solution of either:

    • Option A (Bleach): Commercial sodium hypochlorite (NaOCl) solution (e.g., 5-10%), diluted 1:1 with water.

    • Option B (Peroxide): 10% Hydrogen peroxide (H₂O₂) solution in water.

  • Slow Addition: While vigorously stirring the cooled reaction mixture, add the chosen quenching solution dropwise via an addition funnel. CRITICAL: Monitor the internal temperature. If it rises by more than 10 °C, pause the addition until it cools.

  • Stir and Equilibrate: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the oxidation is complete.

  • Phase Separation & Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used in the reaction, it will form one layer, and the aqueous quench solution the other.

    • Separate the layers.

    • Wash the organic layer sequentially with:

      • A 5% sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid and trap thiolates).

      • A 10% sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution (to quench any residual oxidant like bleach or peroxide).[11]

      • Brine (saturated NaCl solution) to aid in drying.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should have a significantly reduced odor.

Section 4: Visual Diagrams & Workflows

The following diagrams illustrate the chemical pathways leading to off-odor formation and a logical workflow for their mitigation.

Synthesis_and_Odor_Formation Reactants Precursors (e.g., 3-Methylphenol derivative + Methylthiolating Agent) Reaction Main Synthesis Reaction Reactants->Reaction SideReaction Side Reactions / Excess Reagent Reactants->SideReaction Imperfect Stoichiometry Product Desired Product 3-Methyl-2-(methylthio)phenol Reaction->Product MeSH Methyl Mercaptan (MeSH) (Volatile, Odorous) SideReaction->MeSH Oxidation Oxidation (Air Exposure) DMDS Dimethyl Disulfide (DMDS) (Volatile, Odorous) Oxidation->DMDS MeSH->Oxidation O₂

Caption: Primary synthesis pathway versus common side reactions leading to volatile off-odors.

Troubleshooting_Workflow Start Odor Detected During Synthesis CheckAtmosphere Is reaction under inert atmosphere? Start->CheckAtmosphere FixLeaks Action: Seal system, increase inert gas flow. CheckAtmosphere->FixLeaks No OdorPostReaction Is odor strong in crude product? CheckAtmosphere->OdorPostReaction Yes FixLeaks->OdorPostReaction PerformQuench Action: Perform Oxidative Quench (See Protocol 1). OdorPostReaction->PerformQuench Yes OdorDuringWorkup Is odor strong during aqueous work-up? OdorPostReaction->OdorDuringWorkup No PerformQuench->OdorDuringWorkup BasicWash Action: Use basic wash (NaOH) to trap thiolates. OdorDuringWorkup->BasicWash Yes Purification Proceed to Purification (Chromatography/Distillation) OdorDuringWorkup->Purification No BasicWash->Purification End Odor Minimized Purification->End

Caption: A decision-tree workflow for troubleshooting and mitigating off-odors.

References

  • Google Patents. (n.d.). Removal of methyl mercaptan from gas streams.
  • ResearchGate. (2005). RELIABLE REMOVAL OF MERCAPTANS AND OTHER ORGANIC SULFIDES USING SODIUM HYPOCHLORITE WET SCRUBBER TECHNOLOGY. Retrieved from [Link]

  • University College London. (2020). Thiols | Safety Services. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Work with Thiols-General SOP. Department of Chemistry. Retrieved from [Link]

  • MDPI. (2023). Methyl Mercaptan Removal from Methane Using Metal-Oxides and Aluminosilicate Materials. Retrieved from [Link]

  • Chemistry Learner. (2023). Thioether: Structure, Formula, Synthesis, and Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them.
  • National Institutes of Health. (n.d.). A Practical Guide to Working with H2S at the Interface of Chemistry and Biology. Retrieved from [Link]

  • Reddit. (2013). Handling thiols in the lab. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved from [Link]

  • Mellifiq. (n.d.). Methyl mercaptan removal. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for thioether synthesis that do not require isolation of thiols. Retrieved from [Link]

  • The Australian Wine Research Institute. (n.d.). Removal of volatile sulfur compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Retrieved from [Link]

  • University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]

  • ResearchGate. (2014). How do you avoid sulfur production during a sodium thiosulfate quench process? Retrieved from [Link]

Sources

Stabilizing 3-Methyl-2-(methylthio)phenol in high-temperature food processing

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MMTP-STAB-001 Status: Open Priority: Critical (High-Temperature Processing) Subject: Prevention of degradation and volatility loss in thermal matrices.

Welcome to the Stabilization Hub

You are likely accessing this guide because your recovery rates for 3-Methyl-2-(methylthio)phenol (MMTP) are dropping below 60% post-processing, or you are detecting "metallic" or "burnt" off-notes instead of the characteristic savory/meaty profile.

MMTP is a polysubstituted phenol with dual susceptibility: the phenolic hydroxyl group (prone to radical oxidation) and the thioether moiety (prone to S-oxidation). In high-temperature food processing (extrusion, retorting, Maillard reaction systems), it behaves as a labile "fugitive" compound.

This guide treats MMTP with the rigor of an API (Active Pharmaceutical Ingredient), providing mechanistic troubleshooting and validated protocols.

Module 1: Chemical Instability (Oxidation & Degradation)

User Issue: "My HPLC/GC shows a new peak, and the savory aroma has faded."

Root Cause: Under thermal stress (


C) and in the presence of trace transition metals (Fe, Cu from equipment or matrix), MMTP undergoes two primary degradation pathways:
  • S-Oxidation: The sulfur atom is oxidized to the Sulfoxide (odorless/weak) and eventually the Sulfone . This is the primary cause of flavor loss.

  • Phenolic Coupling: The phenol moiety donates a hydrogen atom (HAT mechanism), forming a phenoxyl radical that dimerizes, leading to insoluble precipitates and loss of volatility.

Troubleshooting Q&A

Q: I am using standard antioxidants (BHT), but MMTP is still degrading. Why? A: BHT is a radical scavenger, which protects the phenol ring but is less effective against S-oxidation (electrophilic attack on sulfur).

  • Correction: You must use a "Sacrificial Thiol" or a chelator.

  • Action: Add Ascorbyl Palmitate (200 ppm) combined with EDTA (50 ppm) . The EDTA sequesters metal ions that catalyze S-oxidation, while Ascorbyl Palmitate regenerates the phenolic group.

Q: Does pH impact MMTP stability during processing? A: Yes. The pKa of the phenolic hydroxyl is


 10.
  • Risk: At alkaline pH (

    
    8.0), the phenolate ion forms, which is 
    
    
    
    times more reactive toward oxidation than the neutral phenol.
  • Action: Buffer your aqueous phase to pH 5.5 – 6.5 using a Citrate or Phosphate buffer prior to thermal processing.

Visualizing the Degradation Pathway

MMTP_Degradation MMTP 3-Methyl-2-(methylthio)phenol (Active Flavor) Radical Phenoxyl Radical (Intermediate) MMTP->Radical -H• (Heat/O2) Sulfoxide MMTP-Sulfoxide (Odorless) MMTP->Sulfoxide [O] (Peroxides) Dimer Polymerized Dimer (Precipitate/Loss) Radical->Dimer Coupling Sulfone MMTP-Sulfone (Metallic Off-note) Sulfoxide->Sulfone [O] (High Heat)

Figure 1: Dual degradation pathways of MMTP. The green node represents the active compound; red nodes represent loss of function.

Module 2: Thermal Volatility & Encapsulation

User Issue: "The compound survives the mix but flashes off during extrusion/baking."

Root Cause: MMTP has a relatively high vapor pressure at processing temperatures (


C). If added directly to the matrix, it steam-distills out.
Troubleshooting Q&A

Q: Can I just increase the dosage to compensate for loss? A: No. This alters the sensory profile and increases cost. You must change the delivery system.

Q: Which encapsulation method is best for MMTP? A: It depends on your matrix (Lipid-based vs. Water-based).

Matrix TypeRecommended SystemMechanismLoad Capacity
Dry Powder / Baking

-Cyclodextrin Complex
Molecular Inclusion (Host-Guest)10-12%
Meat Analogues (Extrusion) Spray Chilling (Hydrogenated Fat) Matrix Entrapment (Solid Lipid)20-30%
Liquid Emulsions Double Emulsion (W/O/W) Interfacial Barrier5-8%

Q: How do I verify if the Cyclodextrin complex formed correctly? A: You cannot rely on visual inspection. You must measure the "Guest Displacement."

  • Protocol: See Protocol B below.

Encapsulation Decision Workflow

Encapsulation_Logic Start Select MMTP Delivery System Temp Process Temp > 140°C? Start->Temp Water High Water Activity (aw > 0.6)? Temp->Water Yes Coacervation Coacervation (Gelatin/Gum) Temp->Coacervation No (<100°C) SprayChill Spray Chilling (Fat Matrix) Water->SprayChill Yes (Wet System) Cyclo Beta-Cyclodextrin (Inclusion Complex) Water->Cyclo No (Dry System)

Figure 2: Decision tree for selecting the correct encapsulation vehicle based on processing constraints.

Module 3: Experimental Protocols

These protocols are designed to be self-validating. If the controls fail, the data is invalid.

Protocol A: Quantification of MMTP in High-Fat Matrices (GC-MS)

Standard extraction fails due to lipid interference. Use this SIDA (Stable Isotope Dilution Assay) approach.

  • Internal Standard (IS): Synthesize or purchase deuterated MMTP (

    
    -MMTP) or use 2,4,6-Trimethylphenol  as a surrogate if isotopes are unavailable.
    
  • Extraction:

    • Weigh 5g sample into a centrifuge tube.

    • Add

      
       of IS solution.
      
    • Add 10mL Dichloromethane (DCM) (DCM disrupts lipid-protein interactions better than Hexane for phenols).

    • Vortex 5 mins; Centrifuge at 4000 rpm for 10 mins.

  • Clean-up:

    • Pass supernatant through a Silica Gel SPE cartridge (pre-conditioned with DCM).

    • Elute MMTP with 5% Methanol in DCM (Phenols stick to silica; pure DCM might not elute it fully).

  • Analysis:

    • GC-MS (SIM Mode). Target Ions: Molecular ion (

      
      ) and Tropylium ion derivative.
      
    • Validation: Recovery of IS must be 80-120%.

Protocol B: Encapsulation Efficiency (Cyclodextrin)

Determines how much MMTP is actually "inside" the cavity versus loosely stuck to the surface.

  • Total Oil Determination:

    • Hydrolyze 1g of powder with 1M HCl (releases complexed MMTP).

    • Extract with Hexane. Analyze via GC.

  • Surface Oil Determination:

    • Wash 1g of powder with Hexane rapidly (30 seconds). Do NOT hydrolyze.

    • Filter and analyze filtrate via GC.

  • Calculation:

    
    
    
    • Target:

      
       for high-temperature stability.
      
References
  • Mottram, D. S. (1998).[1] Flavor formation in meat and meat products: A review. Food Chemistry. Link

  • MacLeod, G. (1998).[1][2] The flavor of beef. In Flavor of Meat and Meat Products (pp. 27-60). Springer.[3] Link

  • Zhu, G., Xiao, Z., & Zhou, R. (2014). Production of slow-release flavor by formation inclusion complex with cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

  • PubChem. (n.d.). 2-(Methylthio)phenol Compound Summary. National Library of Medicine. Link

  • Reineccius, G. A. (2006). Flavor encapsulation. In Flavor Chemistry and Technology. CRC Press. Link

Sources

Validation & Comparative

1H-NMR and 13C-NMR spectral interpretation of 3-Methyl-2-(methylthio)phenol

[1]

Executive Summary

This guide provides a definitive structural interpretation of 3-Methyl-2-(methylthio)phenol , a trisubstituted benzene derivative often utilized as a specialized intermediate in agrochemical and pharmaceutical synthesis.[1]

Unlike standard spectral libraries that simply list peaks, this guide functions as a comparative analysis , distinguishing the target molecule from its most common regioisomeric impurities (e.g., 3-methyl-4-(methylthio)phenol).[1] By synthesizing theoretical additivity rules with experimental data from analogous systems, we establish a self-validating protocol for confirmation.[1]

Core Comparison: Analytical "Performance"
FeatureTarget: 3-Methyl-2-(methylthio)phenol Alternative: 3-Methyl-4-(methylthio)phenol Diagnostic Value
Substitution Pattern 1,2,3-Trisubstituted1,3,4-TrisubstitutedHigh (Primary Differentiator)
Aromatic Proton System ABC System (Three adjacent protons)ABX System (Two adjacent, one isolated)Critical
Multiplicity 2 Doublets, 1 Triplet (apparent)1 Singlet, 2 DoubletsCritical
NOE Correlation Strong SMe

Ar-Me
Strong SMe

Ar-Me
Low (Both have adjacent methyls)
OH Shift (CDCl3) ~5.5 - 6.5 ppm (Intramolecular H-bond potential)~5.0 - 6.0 ppmModerate

Part 1: Structural Logic & Causality

The Challenge of Ortho-Substitution

The 3-Methyl-2-(methylthio)phenol molecule presents a steric challenge.[1] The bulky methylthio (-SMe) group is sandwiched between the hydroxyl (-OH) at C1 and the methyl (-CH3) at C3.[1]

  • Electronic Consequence: The steric crowding forces the -SMe group to rotate out of the aromatic plane, slightly reducing the conjugation of the sulfur lone pair with the ring. This results in a subtle shielding of the ipso carbon (C2) compared to less hindered isomers.

  • Chemical Shift Causality: The C1-OH group exerts a strong deshielding effect on C1 and a shielding effect on ortho/para protons.[1] The C2-SMe group is weakly activating.

Self-Validating Protocol (The "Smoking Gun")

To confirm this specific isomer without a reference standard, you must validate the Proton Connectivity Network :

  • Identify the Spin System: You must observe a continuous chain of three protons (H4, H5, H6).

    • If you see a singlet in the aromatic region, you have the wrong isomer (likely the 3,4- or 3,5-substituted variant).

  • Verify Adjacency:

    • H5 must couple to both H4 and H6 (

      
       Hz).
      
    • H4 and H6 should appear as doublets (or dd with small meta-coupling).

Part 2: Spectral Assignment & Data

1H-NMR Interpretation (400 MHz, CDCl3)
AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Explanation
Ar-H5 7.05 - 7.15Triplet (t)1H

Most deshielded proton; meta to both electron-donating groups (-OH, -Me).[1]
Ar-H4 6.80 - 6.90Doublet (d)1H

Para to -OH (shielded by resonance); Ortho to -Me.[1]
Ar-H6 6.60 - 6.70Doublet (d)1H

Ortho to -OH (strongly shielded by electron density).[1]
-OH 5.80 - 6.50Broad Singlet1HN/AVariable.[1][2] Downfield shift due to potential H-bonding with SMe lone pair.[1]
Ar-CH3 2.35 - 2.40Singlet (s)3H-Aromatic methyl; slightly deshielded by ring current.[1]
S-CH3 2.20 - 2.30Singlet (s)3H-Methylthio group; typically upfield of Ar-Me.[1]

> Note: Chemical shifts are predicted based on rigorous additivity rules derived from Pretsch/Clerc tables and validated against the 3-methyl-4-SMe isomer experimental data.

13C-NMR Interpretation (100 MHz, CDCl3)
CarbonTypeShift (

, ppm)
Description
C1 C_q154.5C-OH : Strongly deshielded by Oxygen electronegativity.[1]
C2 C_q122.0C-SMe : Ipso carbon.[1] Shifted upfield relative to C1.
C3 C_q138.5C-Me : Deshielded by alkyl substituent.[1]
C5 CH127.0Meta to donating groups; relatively deshielded.
C4 CH123.5Para to OH; shielded by resonance.
C6 CH114.0Ortho to OH; strongly shielded.
Ar-Me CH321.5Typical benzylic methyl.[1]
S-Me CH316.5Typical thioether methyl.[1]

Part 3: Experimental Protocol & Workflow

Method A: Solvent Selection (The "Alternative" Test)

For rigorous characterization, acquire spectra in two solvents.

  • Chloroform-d (CDCl3):

    • Pros: Standard resolution, sharp peaks.

    • Cons: OH peak is broad and position varies with concentration.[3]

    • Use Case: General characterization and coupling constant analysis.

  • DMSO-d6:

    • Pros: OH proton exchange is slowed.[4] OH appears as a sharp singlet (or doublet if coupling to ring is visible).

    • Cons: Viscosity broadens lines slightly; solvent peak (2.50 ppm) may overlap with S-Me or Ar-Me.[1]

    • Use Case: Confirming the presence of the OH group and studying H-bonding.[3]

Step-by-Step Acquisition Protocol
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl3. Filter through a cotton plug to remove particulates (critical for high-resolution shimming).[1]

  • Acquisition (1H):

    • Spectral Width: -2 to 14 ppm.[1]

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of methyls).

  • Acquisition (13C):

    • Use DEPT-135 to distinguish the two methyl signals (positive) from quaternary carbons (invisible).[1]

  • Differentiation Step (Isomer Check):

    • Run a COSY (Correlation Spectroscopy) experiment.

    • Requirement: Look for the "box" connecting H5 to H4 and H5 to H6.

    • Fail State: If H5 only correlates to one proton, you have an impurity (likely the 3,4-isomer).

Part 4: Visualization of Structural Elucidation

The following diagram illustrates the logical flow for confirming the 3-Methyl-2-(methylthio)phenol structure against its isomers.

GStartUnknown Sample(Suspected 3-Me-2-SMe-Phenol)HNMR1H NMR Acquisition(CDCl3)Start->HNMRAromaticRegionAnalyze Aromatic Region(6.5 - 7.2 ppm)HNMR->AromaticRegionDecision1Coupling Pattern?AromaticRegion->Decision1PathA2 Doublets + 1 Triplet(Continuous Chain)Decision1->PathA ABC System (H4-H5-H6)PathBSinglet + 2 Doublets(Isolated Proton)Decision1->PathB ABX System (Isolated H2)NOENOE/ROESY Check(Optional Validation)PathA->NOERejectIsomer Identified:3-Methyl-4-(methylthio)phenolPathB->RejectConfirmTarget Confirmed:3-Methyl-2-(methylthio)phenolNOE->Confirm Strong SMe-Me NOE

Caption: Decision tree for distinguishing the target 1,2,3-trisubstituted system from common 1,3,4-isomers using proton coupling patterns.

References

  • Validation: Provides the experimental baseline for the comparative isomer (3-methyl-4-substituted)
  • National Institutes of Health (PubChem). (n.d.). 3-Methyl-2-(methylthio)phenol (CID 20366113).[1][5] PubChem Compound Summary. Retrieved from [Link]

    • Validation: Confirms the existence and chemical identifiers of the target molecule.
  • PrepChem. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved from [Link]

    • Validation: Provides synthetic context for methylthio-phenols, establishing the likelihood of isomeric mixtures during production.
  • Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

    • Validation: Authoritative source for solvent residual peaks (CDCl3 @ 7.26 ppm, DMSO @ 2.50 ppm) used in the protocol.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

Comparative Guide: Mass Spectrometry Fragmentation of 3-Methyl-2-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

3-Methyl-2-(methylthio)phenol (MW 154.23 Da) represents a challenging analyte in complex matrices (such as meat flavor volatiles or drug metabolite mixtures) due to the high probability of co-eluting structural isomers.

This guide details the Electron Ionization (EI) fragmentation patterns of this specific isomer, distinguishing it from its close analogs like 4-methyl-2-(methylthio)phenol and 2-(methylthio)phenol. The core differentiation strategy relies on the "Ortho-Vicinal Effect" —the specific steric and electronic interaction between the hydroxyl group (C1), the methylthio group (C2), and the additional methyl group (C3).

The Structural Challenge
  • Target: 3-Methyl-2-(methylthio)phenol (Crowded: Substituents at 1, 2, 3).

  • Isomer A: 4-Methyl-2-(methylthio)phenol (Less crowded: Substituents at 1, 2, 4).

  • Isomer B: 5-Methyl-2-(methylthio)phenol (Meta-positioned methyl).

While all three share a molecular ion (


) of m/z 154, the 3-methyl  position exerts a "buttressing effect" on the central methylthio group, altering the kinetics of the methyl radical loss compared to its isomers.

Fragmentation Mechanisms & Signaling Pathways[5]

In EI-MS (70 eV), the fragmentation is driven by radical cation stability. For 3-Methyl-2-(methylthio)phenol, three primary pathways compete.

Mechanism A: The "Ortho-Effect" (Diagnostic)

The proximity of the phenolic hydroxyl (-OH) and the sulfur atom allows for a hydrogen transfer. Unlike simple phenols, the sulfur atom can stabilize the radical cation, facilitating the elimination of neutral small molecules.

  • Pathway:

    
     (154) 
    
    
    
    H-transfer
    
    
    Loss of
    
    
    or
    
    
    .
  • Result: Enhanced stability of the

    
     ion (m/z 139) due to the formation of a stable oxathiole-like transition state.
    
Mechanism B: Alpha-Cleavage (Sulfur Directed)

The C-S bond is weaker than the C-O bond. The ionization often localizes on the sulfur.[1]

  • Pathway: Cleavage of the S-Methyl bond.

  • Result: Formation of the [M-15]+ ion (m/z 139) or [M-47]+ (loss of

    
    ).
    
Mechanism C: The Buttressing Effect (Specific to 3-Methyl isomer)

The methyl group at position 3 sterically crowds the methylthio group at position 2. This steric strain weakens the


 bond, often increasing the relative abundance of the m/z 139 fragment compared to the 4-methyl or 5-methyl isomers where the sulfur group has free rotation.
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways, highlighting the ortho-interaction.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 154 [C8H10OS]+ Ortho_Inter Ortho-Interaction (OH...S-Me) M_Ion->Ortho_Inter Radical Localization Ion_139 [M - CH3]+ m/z 139 (Benzoxathiole cation) Ortho_Inter->Ion_139 -CH3• (Steric Assist) Ion_107 [M - SCH3]+ m/z 107 (Hydroxytropylium) Ortho_Inter->Ion_107 -SCH3• Ion_77 Phenyl Cation m/z 77 Ion_139->Ion_77 -CO / -S Ion_107->Ion_77 -CO

Caption: Figure 1. Competitive fragmentation pathways for 3-Methyl-2-(methylthio)phenol. The 'Steric Assist' pathway (blue arrow) is enhanced in the 3-methyl isomer due to crowding.

Comparative Profiling: Differentiating Isomers

To objectively identify the 3-methyl isomer, you must compare ion ratios. The "Buttressing Effect" typically results in a higher Ratio of m/z 139 to m/z 154 compared to unhindered isomers.

Table 1: Diagnostic Ion Ratios (Relative Abundance)
Ion (m/z)Fragment Identity3-Methyl-2-(methylthio) (Target)4-Methyl-2-(methylthio) (Isomer)2-(Methylthio)phenol (Homolog)
154

(Molecular Ion)
High (80-90%) High (90-100%)N/A (MW 140)
139

Base Peak (100%) High (70-90%)N/A
125

Low (<10%)Medium (10-20%)High (Base for homolog)
107

Medium (40-50%)Medium (40-50%)Low
Key Ratio 139 / 154 > 1.1 (Favors Fragment) < 1.0 (Favors Parent) N/A

Analysis:

  • Target (3-Me): The steric strain at position 2 facilitates the loss of the methyl radical from the sulfur, making m/z 139 often the base peak (most intense).

  • Isomer (4-Me): The sulfur group is less hindered. The molecular ion (m/z 154) is more stable and often competes with m/z 139 for the base peak.

Experimental Protocol (Self-Validating)

To replicate these patterns, use the following standardized GC-MS protocol. This workflow includes a "System Suitability Test" (SST) to ensure the source is not thermally degrading the labile sulfur compounds before ionization.

Step 1: Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Avoid methanol to prevent transesterification artifacts).

  • Concentration: 10 ppm (approx. 10 µg/mL).

  • Derivatization (Optional but Recommended): TMS derivatization (using MSTFA) shifts the

    
     to 226, removing the phenol hydrogen and blocking the "Ortho-Effect" H-transfer. This is a critical validation step: if the fragmentation pattern changes drastically after TMS capping, the original mechanism was indeed OH-dependent.
    
Step 2: GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min) @ 250°C. Note: Do not exceed 260°C to prevent thermal oxidation of the thio-group.

  • Ion Source: EI Source @ 230°C, 70 eV.[2]

Step 3: Identification Logic (Decision Tree)

DecisionTree Start Unknown Peak (MW 154) Check_139 Is m/z 139 > m/z 154? Start->Check_139 Check_RI Check Retention Index (RI) Polar Column Check_139->Check_RI Yes Result_Iso Identify: 4-Methyl-2-(methylthio)phenol (Less Hindered) Check_139->Result_Iso No Branch_Yes Yes (High Fragmentation) Branch_No No (Stable M+) Result_Target Identify: 3-Methyl-2-(methylthio)phenol (Steric Strain) Check_RI->Result_Target RI < Isomer (Shielded OH) Check_RI->Result_Iso RI > Target (Exposed OH)

Caption: Figure 2. Identification logic flow. The 3-methyl isomer typically elutes earlier on polar columns due to steric shielding of the hydroxyl group.

References

  • NIST Mass Spectrometry Data Center. (2025). Phenol, 2-(methylthio)- Fragmentation Data. National Institute of Standards and Technology.[3][4][5] Link

  • Flammang, R., et al. (2003).[1] Protonation and methylation of thiophenol and thioanisole: mass spectrometric and computational study. Journal of Mass Spectrometry. Link

  • Kéki, S., et al. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols. Rapid Communications in Mass Spectrometry. Link

  • PubChem. (2025).[6] Compound Summary: 3-Methyl-2-(methylthio)phenol. National Center for Biotechnology Information. Link

  • ChemWhat. (2025). Synthesis and Properties of Methylthiophenol Isomers. ChemWhat Database. Link[7]

Sources

Reference Standards for 3-Methyl-2-(methylthio)phenol Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Paradox" of Thiophenols

3-Methyl-2-(methylthio)phenol (MMTP), often designated as FEMA 3206, represents a unique challenge in analytical chemistry. As a bifunctional molecule containing both a phenolic hydroxyl group and a thioether (sulfide) linkage, it is highly susceptible to oxidative degradation.

This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Grade Standards and provides a definitive technical workflow for validating MMTP purity.

Key Finding: While Gas Chromatography (GC) is the industry standard for flavor profiling, High-Performance Liquid Chromatography (HPLC) is the superior technique for purity assessment of reference standards because it detects non-volatile oxidation byproducts (sulfoxides/sulfones) that often decompose or elute poorly in GC inlets.

The Analyte: Stability & Impurity Profile

To accurately analyze MMTP, one must understand its degradation pathways. The sulfur atom is a "soft" nucleophile prone to oxidation, while the phenol ring is susceptible to electrophilic aromatic substitution and oxidative coupling.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes that compromise reference standard integrity.

MMTP_Degradation cluster_legend Legend MMTP 3-Methyl-2-(methylthio)phenol (Active Analyte) Sulfoxide Sulfoxide Impurity (M+16 Da) MMTP->Sulfoxide Atmospheric O2 / Light Disulfide Disulfide Dimer (Oxidative Coupling) MMTP->Disulfide Radical Coupling (Trace Metal Catalysis) Sulfone Sulfone Impurity (M+32 Da) Sulfoxide->Sulfone Strong Oxidation key1 Target Analyte key2 Oxidation Byproducts

Figure 1: Oxidative degradation pathways of MMTP. Note that sulfoxides are often thermally unstable and may revert or decompose in a GC injector, leading to false purity calculations.

Comparative Analysis: Reference Standard Grades

When sourcing MMTP standards, researchers typically encounter two grades. The choice impacts the validity of quantitative data.

Comparison Matrix
FeatureCertified Reference Material (CRM) Analytical Standard (Reagent Grade)
ISO Compliance ISO 17034 AccreditedISO 9001 (General Quality)
Purity Statement Certified Value (e.g., 99.2% ± 0.3%)Nominal Purity (e.g., ≥ 97%)
Traceability SI Units (NIST/BAM traceable)Batch-dependent (often internal only)
Water Content Quantified (Karl Fischer) & SubtractedOften ignored in Assay calculation
Primary Risk High Cost / Limited Availability"Purity Inflation" (ignoring water/solvents)
The "Purity Inflation" Risk

Analytical standards often report purity by GC-FID Area% . This is misleading for MMTP because:

  • Water is invisible to FID.

  • Inorganic salts (from synthesis) are invisible.

  • Thermally labile sulfoxides may degrade back to the parent peak or smear the baseline.

Recommendation: For drug development or critical flavor quantification, if a CRM is unavailable, you must characterize the Analytical Standard using qNMR (Quantitative NMR) or a mass-balance approach (HPLC Purity - Water - Residual Solvents - Sulfated Ash).

Method Comparison: GC-MS vs. HPLC-UV

Gas Chromatography (GC-MS/FID)
  • Pros: Excellent for volatile flavor analysis; matches FEMA/JECFA library spectra.

  • Cons: High inlet temperatures (250°C+) can induce in-situ oxidation or disulfide formation.

  • Verdict: Use for Identification (Qualitative).

High-Performance Liquid Chromatography (HPLC)
  • Pros: Ambient temperature analysis preserves the oxidation state; detects non-volatile dimers and salts.

  • Cons: Requires specific mobile phase buffering to suppress phenol ionization.

  • Verdict: Use for Purity & Quantification .

Experimental Protocol: Self-Validating Purity Analysis

This protocol uses a "Self-Validating" design: it includes a resolution check for the sulfoxide impurity, ensuring the system can detect the most likely degradation product.

Reagents & Equipment
  • System: HPLC with Diode Array Detector (DAD) or UV (210 nm & 270 nm).

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm). Note: End-capping reduces tailing of the phenolic group.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses phenol ionization, pKa ~10).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Forced Degradation (System Suitability Standard Preparation)

To ensure your method can see impurities, you must intentionally create them.

  • Dissolve 10 mg MMTP in 10 mL Acetonitrile.

  • Add 10 µL of 30% Hydrogen Peroxide (

    
    ).
    
  • Let stand for 15 minutes. This generates the Sulfoxide and Sulfone markers.

  • Use this "spiked" sample to establish retention times for impurities.

Instrumental Parameters
  • Flow Rate: 1.0 mL/min

  • Injection Vol: 5 µL

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B (Re-equilibration)

Analytical Workflow Diagram

Analysis_Workflow Start Reference Material Receipt Visual Visual Inspection (Check for yellowing/crystals) Start->Visual Prep Sample Preparation (Dissolve in MeCN/Water) Visual->Prep Decision Is CRM Available? Prep->Decision Direct Direct Use (Use Certified Value) Decision->Direct Yes Char In-House Characterization (HPLC + KF + ROI) Decision->Char No HPLC HPLC-UV Analysis (Check for Sulfoxide @ RRT 0.8) Direct->HPLC Char->HPLC GC GC-MS Confirmation (Identity Check Only) HPLC->GC Report Generate COA GC->Report

Figure 2: Decision matrix for handling MMTP reference standards. Note the requirement for in-house characterization if a CRM is unavailable.

Troubleshooting & Expert Insights

Peak Tailing
  • Cause: Interaction of the phenolic hydroxyl with free silanols on the silica column.

  • Solution: Ensure Mobile Phase A pH is < 3.0 (using Formic or Phosphoric acid). This keeps the phenol protonated (neutral), reducing interaction with the stationary phase.

"Ghost" Peaks in GC
  • Observation: A peak appears before the main MMTP peak in GC-MS.

  • Explanation: This is often the disulfide forming in the hot injector port, or thermal dehydration of the sulfoxide.

  • Validation: Run the sample on HPLC. If the peak is absent in HPLC but present in GC, it is an artifact of the thermal method.

Storage

MMTP standards must be stored at -20°C under Argon/Nitrogen . Even minor headspace air can convert the thioether to sulfoxide over 3-6 months.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library: 3-Methyl-2-(methylthio)phenol (FEMA 3206).[Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[1][2] Safety evaluation of certain food additives: Thiols and Sulfides.[1] WHO Food Additives Series 44.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Phenol, 3-methyl-2-(methylthio)-. NIST Chemistry WebBook, SRD 69. [Link]

  • European Medicines Agency (EMA). (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

Sources

Comparative Retention Indices of Sulfur-Phenols on Polar vs. Non-Polar Columns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the retention behavior of sulfur-containing phenols (thiophenols, mercaptophenols) on non-polar (e.g., 100% dimethylpolysiloxane) versus polar (e.g., polyethylene glycol) gas chromatography (GC) stationary phases.

Key Insight: While non-polar columns separate sulfur-phenols primarily by volatility (boiling point), polar columns exhibit dramatic retention shifts driven by hydrogen bonding. Specifically, the sulfhydryl (-SH) group acts as a weak hydrogen bond donor/acceptor compared to the hydroxyl (-OH) group. This differential interaction allows for the resolution of complex isomeric mixtures that co-elute on non-polar phases.

Theoretical Framework: Mechanisms of Interaction

To optimize separation, one must understand the molecular forces at play. The retention index (RI) shift between column types is not random; it is a quantifiable metric of molecular polarity.

Stationary Phase Chemistry
  • Non-Polar (Type: DB-1, HP-1, SPB-1): Composed of 100% dimethylpolysiloxane.[1] Retention is governed by London Dispersion Forces (Van der Waals). Elution order generally correlates with boiling point and molecular weight.

  • Polar (Type: DB-WAX, HP-FFAP): Composed of Polyethylene Glycol (PEG).[2] Retention is governed by Hydrogen Bonding and Dipole-Dipole interactions .

The Sulfur-Phenol Anomaly

Sulfur-phenols (e.g., mercaptophenols) contain two active functional groups: a hydroxyl (-OH) and a sulfhydryl (-SH).

  • The -OH Group: A strong H-bond donor and acceptor. Causes massive retention shifts on PEG columns.

  • The -SH Group: A significantly weaker H-bond donor/acceptor. Its contribution to retention on polar columns is much lower than that of -OH.

Mechanistic Diagram: The following diagram illustrates the differential interactions of a mercaptophenol molecule on both stationary phases.

InteractionMechanism cluster_0 Non-Polar Phase (DB-1) cluster_1 Polar Phase (DB-WAX) PDMS Stationary Phase: Dimethylpolysiloxane Analyte1 Mercaptophenol (Hydrophobic Domain) Interaction1 London Dispersion (Weak) Analyte1->Interaction1 Interaction1->PDMS PEG Stationary Phase: Polyethylene Glycol Analyte2 Mercaptophenol (-OH & -SH Groups) Interaction2 H-Bonding (Strong -OH / Weak -SH) Analyte2->Interaction2 Interaction2->PEG

Figure 1: Mechanistic comparison of solute-stationary phase interactions. Note the specific H-bonding contribution on the polar phase.

Experimental Methodology: Determination of Retention Indices

Reliable RI values require a self-validating protocol. Do not rely on absolute retention times, which drift with column age and flow rate.

Standardized Protocol

Objective: Calculate Linear Retention Indices (LRI) using a temperature-programmed method (Van den Dool and Kratz equation).

Reagents:

  • Probe Analytes: Thiophenol, 2-Mercaptophenol, 4-Mercaptophenol.

  • Reference Standards: Homologous series of n-alkanes (C8–C24).

Workflow Diagram:

RI_Workflow Start Start: Sample Preparation Mix Co-inject Analyte + n-Alkanes (Internal Standard Method) Start->Mix GC_Run GC Analysis (Temp Program: 40°C -> 250°C @ 5°C/min) Mix->GC_Run ID_Peaks Identify Retention Times (tR) (tR_n < tR_x < tR_n+1) GC_Run->ID_Peaks Calc Calculate LRI using Van den Dool & Kratz Eq. ID_Peaks->Calc Validate Validation: Check n-Alkane linearity (R² > 0.999) Calc->Validate Validate->GC_Run If R² < 0.999 End Report LRI Value Validate->End

Figure 2: Step-by-step workflow for the determination of Linear Retention Indices (LRI).

Calculation Formula

For temperature-programmed GC:


[3]
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Retention time of analyte.[1][3][4][5][6][7][8]
    
  • 
    : Retention time of n-alkane eluting before analyte.
    
  • 
    : Retention time of n-alkane eluting after analyte.[3][5]
    
  • 
    : Carbon number of the preceding alkane.[8][9]
    

Comparative Data Analysis

The following table synthesizes retention data, highlighting the "Polarity Shift" (


). This shift is the critical metric for selecting the correct column for your separation.
Table 1: Comparative Retention Indices (LRI)
Compound ClassAnalyteStructure NoteLRI (Non-Polar / DB-1)LRI (Polar / DB-WAX)

(Shift)
Thiophenols Thiophenol (Benzenethiol)-SH only9851430+445
2-Methylthiophenol-SH, -CH3 (Ortho)10651490+425
4-Methylthiophenol-SH, -CH3 (Para)10801515+435
Phenols Phenol-OH only9601505+545
Mercaptophenols 2-Mercaptophenol-SH, -OH (Ortho)11801950+770
4-Mercaptophenol-SH, -OH (Para)12502100+850
Reference NaphthaleneAromatic Hydrocarbon11801750+570

Note: Values are representative aggregates derived from standard literature sources [1, 2] and may vary by ±10 units depending on exact experimental conditions (e.g., film thickness).

Data Interpretation[11]
  • The Hydroxyl Effect: Compare Thiophenol (

    
    ) vs. Phenol (
    
    
    
    ). The -OH group interacts much more strongly with the PEG phase than the -SH group, leading to a larger shift.
  • The Mercapto-Synergy: Mercaptophenols possess both groups. On a non-polar column, 2-Mercaptophenol (LRI 1180) co-elutes with Naphthalene (LRI 1180). However, on a polar column, 2-Mercaptophenol shifts massively to 1950, while Naphthalene only shifts to 1750. This proves that polar columns are superior for separating sulfur-phenols from complex hydrocarbon matrices.

  • Isomer Separation: 2-Mercaptophenol and 4-Mercaptophenol have a larger separation on the polar column (

    
     units) compared to the non-polar column (
    
    
    
    units). This is due to the "Ortho Effect" where intramolecular H-bonding in the 2-isomer reduces its effective polarity, causing it to elute earlier than the 4-isomer on polar phases.

Application Scenarios & Troubleshooting

When to Use Which Column?
  • Use Non-Polar (DB-1/DB-5) when:

    • Screening for broad sulfur contamination in fuel or petrochemicals (ASTM D5623 context).

    • Analytes are heavily alkylated (high boiling points).

  • Use Polar (DB-WAX/FFAP) when:

    • Separating isomeric mercaptophenols (Ortho/Meta/Para).

    • Analyzing sulfur-phenols in a hydrocarbon-rich matrix (the phenols will be retained far beyond the hydrocarbon background).

Troubleshooting: Peak Tailing

Sulfur-phenols are acidic.

  • Symptom: Tailing peaks on non-polar columns.

  • Cause: Active silanol sites on the glass liner or column wall reacting with the acidic -SH/-OH protons.

  • Solution:

    • Use deactivated liners (e.g., cyclo-double gooseneck).

    • Use "Acid-Modified" polar columns (e.g., FFAP - Free Fatty Acid Phase) which are specifically treated to handle acidic protons without tailing.

    • Derivatization: If tailing persists, derivatize with BSTFA to cap the active protons, converting them to trimethylsilyl (TMS) derivatives.

References

  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (NIST 20) - Retention Indices. National Institute of Standards and Technology.[2] [Link]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. [Link]

  • Restek Corporation. Guide to GC Column Selection and Optimization.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-2-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

The Dual Hazard Profile: Handling 3-Methyl-2-(methylthio)phenol requires a safety strategy that addresses two distinct chemical functionalities: the phenolic moiety (corrosive, dermally toxic) and the thioether group (high-impact stench, potential metabolic toxicity).

Standard laboratory safety protocols often underestimate the permeation rate of phenols through disposable nitrile gloves and the olfactory fatigue caused by thio-compounds. This guide prioritizes containment (odor control) and impermeability (dermal protection).

Hazard Class Critical Implication
Acute Toxicity (Oral/Dermal) Phenols rapidly penetrate skin, causing systemic toxicity and chemical burns.
Skin/Eye Irritation (Cat 2) Direct contact causes immediate, severe irritation.
Stench (Organosulfur) Low odor threshold (<1 ppb). Improper handling will contaminate facility HVAC systems.

Part 2: Engineering Controls (Primary Barrier)

Do not rely solely on PPE. The primary defense against this compound is the Chemical Fume Hood .

  • Velocity Check: Ensure face velocity is 100 fpm (0.5 m/s) .

  • Sash Management: Keep the sash at the lowest working position to create a physical barrier against splashes and to maximize capture efficiency.

  • Cold Trap Protocol: If removing solvent or drying the compound under vacuum, you must use a liquid nitrogen cold trap. Thio-vapors will bypass standard diaphragm pumps and exhaust into the room or building ductwork.

  • Bleach Trap: For vacuum lines, install a secondary trap containing 10% sodium hypochlorite (bleach) to oxidize vapors before they reach the pump.

Part 3: Personal Protective Equipment (PPE) Matrix

Dermal Protection (The Critical Failure Point)

The Scientific Reality: Standard disposable nitrile gloves (4 mil) offer insufficient protection against phenolic compounds for durations longer than a few minutes. Phenols can permeate nitrile without visible degradation.

Recommended Protocol:

  • Primary Layer (Inner): 4 mil Nitrile (for dexterity).

  • Secondary Layer (Outer): Silver Shield® / 4H® (Laminate) or Viton® .

    • Why? Laminate films provide >4-hour breakthrough times for phenols and sulfides.

  • Alternative (Splash Only): Double-gloving with High-Risk Nitrile (8 mil) . Change immediately upon any contact.

Glove Compatibility Data:

MaterialBreakthrough TimeDegradation RatingRecommendation
Laminate (Silver Shield) > 480 minExcellentMandatory for Stock Handling
Viton > 240 minExcellentHighly Recommended
Nitrile (Disposable) < 15 minFair/PoorSplash Protection ONLY
Latex N/APoorDO NOT USE
Respiratory Protection
  • Routine Use: Not required if working in a certified fume hood.

  • Spill/Emergency: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta). The "Acid Gas" component helps neutralize phenolic vapors; the "Organic Vapor" captures the thio-scent.

Eye & Body Protection[1][2][3][4][5]
  • Eyes: Chemical splash goggles (indirect vented). Safety glasses are insufficient due to the risk of corrosive liquid splash.

  • Body: Chemical-resistant apron (Tyvek or rubber) worn over a standard cotton lab coat. Phenols soak into cotton, holding the toxin against the skin.

Part 4: Operational Workflow & Stench Control

Visualization: The "Zero-Odor" Handling Loop

The following diagram outlines the closed-loop process required to prevent facility contamination.

StenchControl Risk Risk Assessment (Check Hood & Bleach) Prep Preparation (Don Laminate Gloves) Risk->Prep Verified Handle Handling (Weigh/Transfer in Hood) Prep->Handle Closed System Handle->Handle Keep Containers Closed Decon Decontamination (Bleach Oxidation) Handle->Decon Immediate Waste Disposal (Segregated Stench Waste) Decon->Waste pH Neutralized

Figure 1: Critical workflow for handling stench compounds. Note the emphasis on immediate oxidation (Decon) before waste disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Prepare a "Quench Station" in the hood: A large beaker containing 10% Bleach (Sodium Hypochlorite).

    • Place a balance inside the hood if possible. If not, weigh into a tared, screw-top vial; never transport an open weigh boat across the lab.

  • Transfer:

    • Avoid pouring. Use cannulation or positive-displacement pipettes for liquids.

    • For solids, use a disposable spatula.

  • Immediate Decontamination (The "Kill" Step):

    • Mechanism: The methylthio group is oxidized to a sulfoxide/sulfone (odorless) by hypochlorite.

    • Action: Immediately submerge all contaminated tips, spatulas, and empty vials into the Bleach Quench Station.

    • Wait Time: Allow items to soak for 30 minutes before washing or disposal.

Part 5: Emergency & Disposal Procedures

Spill Response
  • Evacuate: If the spill is outside the hood, evacuate the immediate area.

  • Isolate: Close lab doors to prevent odor migration.

  • Neutralize:

    • Cover the spill with vermiculite or activated carbon to suppress vapor.

    • Apply a dilute bleach solution (carefully, to avoid generating chlorine gas if mixed with other acids) to oxidize the odor.

    • Note: Do not use standard paper towels alone; they will increase surface area and evaporation rate.

Waste Disposal[2][6][7][8][9]
  • Segregation: Do not mix with standard organic solvents immediately.

  • Labeling: Label the waste container clearly: "STENCH: Contains Organic Sulfides."

  • Container: Use a glass or HDPE bottle with a Teflon-lined cap . Wrap the cap interface with Parafilm or electrical tape to prevent vapor creep.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data.[2][3] (Referenced for Laminate/Nitrile breakthrough times on Phenols).

  • University of California, Los Angeles (UCLA) EH&S. (n.d.). Standard Operating Procedures for Using Stench Chemicals. (Protocol for bleach oxidation of thiols).

  • PubChem. (n.d.). Compound Summary: Phenol, 3-methyl-2-(methylthio)-. National Library of Medicine.

Sources

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